6-Hydroxybentazon

Beschreibung

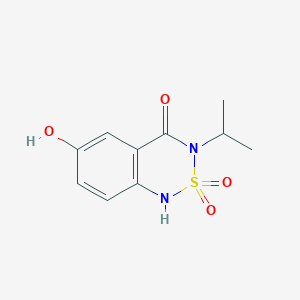

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKWIOBXPPFARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866809 | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60374-42-7 | |

| Record name | 6-Hydroxybentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxybentazon chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of 6-Hydroxybentazon. The information is intended to support research, scientific analysis, and drug development activities related to this compound.

Chemical Structure and Properties

This compound is a metabolite of the herbicide Bentazon.[1] Its chemical structure is characterized by a benzothiadiazinone dioxide core with a hydroxyl group at the 6th position of the benzene ring and an isopropyl group attached to the nitrogen at the 3rd position.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-hydroxy-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide | PubChem |

| CAS Number | 60374-42-7 | United States Biological[1] |

| Molecular Formula | C₁₀H₁₂N₂O₄S | United States Biological[1] |

| Molecular Weight | 256.28 g/mol | United States Biological[1] |

| Melting Point | 169-171 °C | MyBioSource[2] |

| Boiling Point | 477.6 °C at 760 mmHg | Guidechem[3] |

| Physical Description | Yellow Solid | United States Biological[1] |

| SMILES | CC(C)N1C(=O)C2=C(NS1(=O)=O)C=C(C=C2)O |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | Soluble | MyBioSource[2] |

| Methanol | Soluble | MyBioSource[2] |

Metabolic Pathway of Bentazon to this compound

Bentazon is metabolized in plants and soil primarily through hydroxylation of the aromatic ring, leading to the formation of this compound and 8-Hydroxybentazon.[4] This metabolic transformation is a key detoxification pathway. In some organisms, this hydroxylation is catalyzed by cytochrome P450 monooxygenases. The resulting hydroxylated metabolites can be further conjugated with glucose.

Experimental Protocols

Analysis of this compound in Soil Samples by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the analysis of Bentazon and its metabolites in soil.[4]

1. Sample Preparation:

-

Extraction:

-

Weigh 50 g of soil into a centrifuge tube.

-

Add 100 mL of a mixture of acetonitrile and water (80:20, v/v).

-

Shake vigorously for 1 hour.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the soil pellet with another 50 mL of the acetonitrile/water mixture.

-

Combine the supernatants.

-

-

Clean-up (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Start with 20% acetonitrile, increasing to 80% over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector at 220 nm.

3. Quantification:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject the standards to create a calibration curve.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

As a metabolite of Bentazon, the primary mechanism of action of the parent compound is relevant. Bentazon is a post-emergence herbicide that acts by inhibiting photosynthesis at photosystem II (PSII) in susceptible plants. It binds to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species, which cause lipid peroxidation and ultimately cell death. While this compound is a product of detoxification, its own biological activity and potential signaling pathway interactions are areas for further research.

References

A Technical Guide to the Formation of 6-Hydroxybentazon: Metabolic Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis pathways and mechanisms leading to the formation of 6-hydroxybentazon. Contrary to a conventional chemical synthesis, this compound is primarily known as a phase I metabolite of the herbicide bentazon. Its formation occurs through biological processes, specifically enzymatic hydroxylation in plants and microbial degradation. This document details these metabolic routes, presenting quantitative data, experimental protocols, and pathway visualizations to support research and development activities.

Overview of this compound Formation

This compound is a hydroxylated derivative of bentazon, a selective post-emergence herbicide. The introduction of a hydroxyl group at the 6-position of the aromatic ring is a key step in the detoxification and metabolism of bentazon in various organisms. The primary documented pathways for its formation are:

-

Plant-Mediated Metabolism: The enzymatic machinery within certain plant species, such as corn, metabolizes bentazon to this compound. This process is a detoxification mechanism that confers tolerance to the herbicide.

-

Microbial Degradation: Soil microorganisms, particularly certain fungal species, are capable of degrading bentazon, with this compound being one of the identified metabolites.

No significant direct chemical synthesis pathways for this compound are reported in publicly available scientific literature, suggesting that its production is likely achieved through biological conversion or proprietary chemical methods.

Plant-Mediated Synthesis Pathway: Cytochrome P450 Hydroxylation

The most well-characterized pathway for the formation of this compound occurs in plants, mediated by the cytochrome P450 enzyme system.

Mechanism of Action

In corn shoots, the aryl hydroxylation of bentazon to this compound is catalyzed by a specific cytochrome P450 monooxygenase[1]. This enzyme introduces an oxygen atom onto the benzene ring of the bentazon molecule at the 6-position. The reaction requires NADPH as a cofactor to provide the necessary reducing equivalents. The overall transformation can be summarized as:

Bentazon + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

The formation of this compound is significantly inhibited by typical cytochrome P450 inhibitors, providing strong evidence for this enzymatic pathway[1].

Quantitative Data: Inhibition of this compound Formation

The following table summarizes the effect of various inhibitors on the in vitro formation of this compound by microsomes from naphthalic anhydride-treated corn shoots.

| Inhibitor | Concentration | Inhibition of this compound Formation (%) | Reference |

| Carbon Monoxide | - | Strong Inhibition | [1] |

| Nitrogen | - | Strong Inhibition | [1] |

| Tetcyclacis | 10 µM | Strong Inhibition | [1] |

Signaling and Experimental Workflow

The following diagrams illustrate the enzymatic pathway and a general experimental workflow for its investigation.

Experimental Protocol: In Vitro Hydroxylation of Bentazon

This protocol is adapted from the methodology for isolating microsomes and assaying for bentazon hydroxylation.

1. Microsome Isolation:

-

Germinate corn seeds pre-treated with naphthalic anhydride in the dark for 6 days.

-

Harvest the etiolated shoots and homogenize them in a chilled buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing antioxidants and protease inhibitors.

-

Filter the homogenate and perform a series of differential centrifugations to pellet and wash the microsomal fraction.

-

Resuspend the final microsomal pellet in a suitable buffer and determine the protein concentration.

2. Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, bentazon, and buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C with gentle agitation.

-

Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.

-

Incubate for a defined period (e.g., up to 60 minutes) at 37°C.

-

Terminate the reaction by adding a cold organic solvent (e.g., ethyl acetate).

3. Metabolite Extraction and Analysis:

-

Vortex the terminated reaction mixture and centrifuge to separate the organic and aqueous phases.

-

Collect the organic supernatant containing the metabolites.

-

Evaporate the solvent and reconstitute the residue in a mobile phase suitable for HPLC analysis.

-

Analyze the sample using a reverse-phase HPLC system coupled with a mass spectrometer (LC-MS/MS) to identify and quantify this compound.

Fungal Degradation Pathway

Certain soil fungi have been shown to metabolize bentazon, leading to the formation of this compound, among other products.

Mechanism of Action

Fungi such as Rhizopus stolonifer can degrade bentazon. In a study, this fungus was found to produce anthranilic acid as the major degradation product, with trace amounts of this compound and 8-hydroxybentazon also being formed[2]. The enzymatic systems in these fungi responsible for this transformation are likely peroxidases or other oxidoreductases.

Quantitative Data: Fungal Metabolism of Bentazon

The following table presents data on the degradation of bentazon by Rhizopus stolonifer.

| Microorganism | Incubation Time | Major Product | Minor Products | Reference |

| Rhizopus stolonifer | 14 days | Anthranilic acid (4.6 - 31.6%) | This compound (trace), 8-hydroxybentazon (trace) | [2] |

Fungal Degradation Pathway Diagram

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 6-Hydroxybentazon

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybentazon is a principal transformation product of the widely used post-emergence herbicide, bentazon. Understanding the environmental fate and degradation of this metabolite is crucial for a comprehensive assessment of the environmental impact of bentazon application. This technical guide provides a detailed overview of the formation, degradation pathways, and environmental behavior of this compound, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in related fields.

Formation of this compound

This compound is primarily formed through the microbial metabolism of its parent compound, bentazon, in soil and aquatic environments. Several studies have identified it as a major, albeit often transient, metabolite.

Under submerged soil conditions, the formation of this compound has been observed as a major degradation product of bentazon. In one study, after a six-month incubation of bentazon (200 ppm) in a silty loam soil under submerged conditions, this compound was formed at a concentration of 1.27% of the applied bentazon[1]. Trace amounts were also detected after a two-month incubation with a higher initial bentazon concentration (500 ppm)[1].

Certain soil fungi have been identified as key contributors to the hydroxylation of bentazon to form this compound[2]. This transformation is a critical first step in the degradation cascade of bentazon in the environment.

Environmental Degradation Pathways

The environmental persistence of this compound is influenced by a combination of biotic and abiotic degradation processes, including microbial degradation and photodegradation.

Microbial Degradation

While this compound is a product of microbial activity, it is also subject to further microbial degradation. Studies on the parent compound, bentazon, indicate that its hydroxylated metabolites, including this compound, are typically unstable and are rapidly bound to soil organic matter, such as humin and fulvic acids, or are further metabolized[1][2]. This rapid binding and subsequent degradation contribute to the low detection rates of free this compound in environmental samples. The initial hydroxylation step to form this compound is often considered the rate-limiting step in the overall degradation of bentazon[3].

Photodegradation

Photodegradation is another significant pathway for the dissipation of bentazon and its metabolites in the environment, particularly in aqueous systems and on soil surfaces. While direct quantitative data on the photodegradation of this compound is limited, studies on bentazon indicate that it can undergo photolysis to form hydroxylated products, including this compound[4][5]. The process involves both direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, which is mediated by photosensitizing agents present in the environment[4][5].

The following diagram illustrates the primary degradation pathway from bentazon to this compound and its subsequent fate.

References

6-Hydroxybentazon Metabolic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bentazon is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Its selectivity is primarily attributed to the ability of tolerant plants to rapidly metabolize the active compound into non-toxic forms. The primary metabolic pathway involves the hydroxylation of bentazon to 6-hydroxybentazon, followed by conjugation with glucose. This guide provides an in-depth technical overview of this metabolic pathway, including quantitative data on metabolite formation, detailed experimental protocols for its study, and a visual representation of the pathway.

Core Metabolic Pathway

The detoxification of bentazon in tolerant plant species is a two-step process:

-

Phase I: Hydroxylation: Bentazon is first hydroxylated at the 6-position of its aromatic ring to form this compound. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes involved in the metabolism of various endogenous and xenobiotic compounds. In maize, enzymes from the CYP81A family, such as CYP81A2 and CYP81A9, have been identified as key players in this hydroxylation step.[1][2] Some studies have also reported the formation of 8-hydroxybentazon as a minor metabolite.

-

Phase II: Glycosylation: The newly formed hydroxyl group on this compound serves as an attachment point for a glucose molecule. This conjugation reaction is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group, forming this compound-O-glucoside. This glycosylation step increases the water solubility of the metabolite, facilitating its sequestration into the vacuole or cell wall, effectively detoxifying the herbicide.

Quantitative Data

The following tables summarize the available quantitative data on the this compound metabolic pathway.

Table 1: Bentazon Metabolism Rates in Different Plant Species

| Plant Species | Genotype | Bentazon Metabolized (%) | Time After Treatment (h) | Reference |

| Soybean (Glycine max) | Tolerant ('Hill', 'Clark 63') | 80 - 90 | 24 | [3] |

| Soybean (Glycine max) | Susceptible ('L78–3263', 'Hurrelbrink') | 10 - 15 | 24 | [3] |

Table 2: Enzyme Kinetic Parameters for Bentazon Hydroxylation

Table 3: Metabolite Concentrations in Plant Tissues

Specific concentrations of this compound and this compound-O-glucoside in various plant tissues are not consistently reported in the literature. The rate of metabolism and subsequent conjugation can be influenced by factors such as plant species, age, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for studying the this compound metabolic pathway in plants.

Protocol 1: Plant Treatment and Sample Collection

-

Plant Growth: Grow plants (e.g., maize, soybean) in a controlled environment (growth chamber or greenhouse) to the desired growth stage (e.g., V3-V4 stage for maize).

-

Herbicide Application: Prepare a solution of bentazon at the desired concentration (e.g., 720 g ha⁻¹ or 1440 g ha⁻¹). Apply the solution to the leaves of the plants using a laboratory sprayer to ensure uniform coverage. Include a control group of plants sprayed only with the solvent (e.g., water with a surfactant).

-

Sample Collection: At specific time points after treatment (e.g., 6, 12, 24, 48 hours), harvest the treated leaf tissue. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further analysis.

Protocol 2: Extraction of Bentazon and its Metabolites

This protocol is adapted from a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Homogenization: Weigh 5 g of frozen, ground plant tissue into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile and homogenize for 1 minute using a high-speed homogenizer.

-

Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the tube. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction): Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Final Extract: The resulting supernatant contains the extracted bentazon and its metabolites. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for HPLC analysis.

Protocol 3: Microsomal Protein Extraction from Maize Shoots

-

Plant Material: Use etiolated maize shoots grown in the dark for 6-7 days.

-

Homogenization: Harvest the shoots and homogenize them in a cold extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, and 20 mM β-mercaptoethanol) using a pre-chilled mortar and pestle or a blender.

-

Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Microsome Pelleting: Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 20% glycerol).

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay. Store the microsomes at -80°C.

Protocol 4: In Vitro Bentazon 6-Hydroxylase Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 0.5 - 1.0 mg)

-

NADPH generating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

Bentazon (substrate) at various concentrations

-

Potassium phosphate buffer (pH 7.5) to a final volume.

-

-

Incubation: Pre-incubate the reaction mixture at a specific temperature (e.g., 30°C) for 5 minutes. Start the reaction by adding the NADPH generating system.

-

Termination: After a set incubation time (e.g., 30-60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the formation of this compound using HPLC or HPLC-MS/MS.

Protocol 5: UDP-Glucosyltransferase (UGT) Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Plant protein extract (containing UGTs) or a purified UGT enzyme.

-

This compound (acceptor substrate).

-

UDP-glucose (sugar donor).

-

Buffer (e.g., Tris-HCl pH 7.5).

-

MgCl₂.

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specific time.

-

Termination: Stop the reaction by adding a solvent like methanol.

-

Analysis: Analyze the reaction mixture for the formation of this compound-O-glucoside using HPLC or HPLC-MS/MS.

Protocol 6: HPLC Analysis of Bentazon and Metabolites

-

Chromatographic System: Use a high-performance liquid chromatograph equipped with a UV or mass spectrometer detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution of bentazon, this compound, and this compound-O-glucoside at their respective retention times. Quantify the compounds by comparing their peak areas to those of known standards.

Signaling Pathways and Workflows

Caption: Metabolic pathway of bentazon in tolerant plants.

Caption: General workflow for analyzing bentazon metabolism in plants.

References

6-Hydroxybentazon toxicological profile and data

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybentazon is a primary phase I metabolite of the widely used herbicide Bentazone. While toxicological data for Bentazone is extensive, specific data for this compound is limited. Regulatory bodies and scientific literature generally conclude that this compound is less acutely toxic than its parent compound. This technical guide provides a comprehensive overview of the available toxicological data for this compound, supplemented with data from its parent compound, Bentazone, to provide a thorough understanding of its potential effects. This document includes summaries of quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of relevant experimental workflows.

Chemical Identity

| Property | Value |

| Chemical Name | 6-hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide |

| Synonyms | 6-Hydroxybentazone, 6-OH-bentazone |

| CAS Number | 60374-42-7[1][2] |

| Molecular Formula | C10H12N2O4S[1][2] |

| Molecular Weight | 256.28 g/mol [1][2] |

| Chemical Structure |  |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific ADME data is available for this compound. The majority of the information is derived from studies on the parent compound, Bentazone.

Following oral administration in rats, Bentazone is rapidly and almost completely absorbed. It is widely distributed in the body but does not tend to accumulate in tissues. Metabolism of Bentazone is limited, with the parent compound being the major substance excreted in the urine. This compound has been identified as a minor metabolite, accounting for a small percentage of the administered dose in urine.[3]

Table 1: Summary of ADME Properties of Bentazone

| Parameter | Species | Route | Observations | Reference |

| Absorption | Rat | Oral | Rapid and extensive | [4] |

| Distribution | Rat | Oral | Widely distributed, no significant accumulation | [4] |

| Metabolism | Rat | Oral | Limited metabolism. This compound is a minor metabolite. | [3] |

| Excretion | Rat | Oral | Primarily via urine as unchanged Bentazone. | [3] |

Experimental Protocol: Animal ADME Study (General)

A generalized protocol for an animal ADME study, often following OECD Test Guideline 417, is as follows:

-

Test Animals: Typically, Sprague-Dawley rats are used. Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

-

Dosing: A single dose of the 14C-radiolabeled test substance is administered orally via gavage. A low dose (to study metabolism at non-toxic levels) and a high dose (to assess potential saturation of metabolic pathways) are typically used.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-6, 6-24, 24-48, 48-72, and 72-96 hours) post-dosing. Blood samples are also taken at various time points to determine the concentration of the substance and its metabolites in plasma.

-

Analysis: The total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting. Metabolite profiling in urine and plasma is conducted using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and Mass Spectrometry (MS) for identification.

Toxicological Data

While specific quantitative toxicity data for this compound is scarce, regulatory agencies like the California Department of Pesticide Regulation consider its toxicity to be equivalent to that of Bentazone for the purposes of risk assessment.[5] The general consensus in toxicological literature is that this compound is less acutely toxic than its parent compound, Bentazone.[3][4]

Acute Toxicity

No specific LD50 or LC50 values for this compound have been identified in the public domain. The acute toxicity of Bentazone is considered to be low to moderate.

Table 2: Acute Toxicity of Bentazone

| Test | Species | Route | LD50/LC50 | Reference |

| Oral LD50 | Rat | Oral | > 850 mg/kg bw | [4] |

| Dermal LD50 | Rat | Dermal | > 5000 mg/kg bw | [4] |

| Inhalation LC50 | Rat | Inhalation | > 5.1 mg/L (4-hour) | [4] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Test Animals: A small number of female rats are typically used sequentially.

-

Dosing: A single oral dose of the test substance is administered. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded at the start and end of the observation period.

-

LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the pattern of survival and mortality at the different dose levels.

Genotoxicity

Available information suggests that this compound is not mutagenic in bacterial reverse mutation assays (Ames test).[4] A comprehensive genotoxicity assessment would typically include an in vitro test for chromosomal aberrations and an in vivo micronucleus assay.

Table 3: Genotoxicity Profile of Bentazone

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and without S9 | Negative | [4] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | |

| In vivo Micronucleus | Mouse bone marrow | N/A | Negative | [6] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

-

Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains with pre-existing mutations are used.

-

Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies on this compound were identified. Studies on Bentazone have not shown evidence of teratogenicity or significant effects on reproduction at doses that were not maternally toxic.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

-

Test Animals: Male and female rats are used.

-

Dosing: The test substance is administered to males for a period before mating and to females throughout mating, gestation, and lactation.

-

Mating: Animals are paired for mating.

-

Observations: Parental animals are observed for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.

-

Endpoint Evaluation: Key endpoints include fertility index, gestation index, viability index, and pup weights.

Signaling Pathways

There is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. The primary mode of action for the parent compound, Bentazone, is the inhibition of photosynthesis in plants. In mammals, the toxicological effects observed at high doses are generally not linked to a specific, well-defined signaling pathway disruption but rather to more general systemic toxicity.

Conclusion

The available data on this compound, a metabolite of the herbicide Bentazone, is limited. It is generally considered to be less acutely toxic than its parent compound. While it has been reported as non-genotoxic in bacterial assays, a comprehensive toxicological profile is lacking. For regulatory purposes, its toxicity is often considered equivalent to that of Bentazone. Further research is needed to fully characterize the toxicological properties of this compound, including its potential effects on reproduction and development, and to elucidate any specific signaling pathways it may affect. Researchers and professionals in drug development should exercise caution and consider the toxicological profile of the parent compound, Bentazone, when evaluating the potential risks associated with this compound.

References

An In-Depth Technical Guide to 6-Hydroxybentazon: Discovery, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-hydroxybentazon, a principal metabolite of the widely used herbicide bentazon. It covers the historical context of its discovery, the scientific journey of its identification, and detailed methodologies for its analysis. This document is intended to be a valuable resource for researchers in environmental science, agricultural science, and toxicology, as well as for professionals involved in drug and herbicide development. It includes detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this significant compound.

Introduction

This compound is a primary phase I metabolite of bentazon, a selective post-emergence herbicide used to control broadleaf weeds in various crops such as soybeans, rice, corn, and peanuts. The detoxification of bentazon in tolerant plant species occurs rapidly through hydroxylation, primarily at the 6- and 8-positions of the aromatic ring, followed by conjugation with glucose. This metabolic conversion is a critical factor in the herbicide's selectivity. Understanding the discovery, properties, and analytical methods for this compound is essential for assessing the environmental fate of bentazon, ensuring food safety, and developing new, more effective herbicides.

Discovery and History of Identification

Initial studies on bentazon's mode of action and selectivity in the 1970s and 1980s revealed that tolerant plants were able to rapidly metabolize the parent compound. Researchers investigating the metabolic pathways in tolerant crops like soybeans and rice identified hydroxylated derivatives of bentazon. Through the use of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, the structure of these metabolites was elucidated.[1]

It was established that bentazon undergoes aryl hydroxylation, leading to the formation of this compound and 8-hydroxybentazon.[1] These hydroxylated metabolites are then typically conjugated with glucose to form water-soluble glucosides, which are more easily sequestered or further metabolized by the plant.[1] The identification of this compound was a crucial step in understanding the biochemical basis for bentazon's selectivity and its environmental degradation pathways.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 60374-42-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O₄S | [2][3] |

| Molecular Weight | 256.28 g/mol | [2][3] |

| Melting Point | 169-171 °C | [4] |

| Appearance | Yellow Solid | [2] |

| Solubility | Soluble in DMSO and Methanol | [5] |

Toxicological Data

Specific toxicological studies on this compound have shown that its toxicity is comparable to the parent compound, bentazon, when administered orally.[1] The United States Environmental Protection Agency (EPA) has classified bentazon as a "Group E" chemical, indicating that it is not considered to be carcinogenic to humans based on animal studies.[3]

Metabolic Pathways and Mechanisms

The formation of this compound from bentazon is a key metabolic step in both plants and soil microorganisms. This biotransformation is primarily an enzymatic process.

Enzymatic Hydroxylation

The hydroxylation of bentazon at the 6-position is catalyzed by cytochrome P450 monooxygenases (CYPs).[6] These enzymes are a large and diverse group of hemeproteins that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including herbicides. In maize, the cytochrome P450 enzyme CYP81A2 has been identified as being capable of hydroxylating bentazon at both the 6- and 8-positions.[6]

The overall reaction can be summarized as:

Bentazon + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of bentazon to this compound, mediated by cytochrome P450 enzymes.

Caption: Metabolic pathway of bentazon detoxification in plants.

Experimental Protocols for Identification and Quantification

The accurate identification and quantification of this compound are crucial for environmental monitoring and residue analysis in food products. The following sections provide detailed protocols for its analysis.

Extraction of this compound from Plant and Soil Matrices

A widely used and effective method for the extraction of bentazon and its metabolites from complex matrices like soil and plant tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol: Modified QuEChERS Extraction

-

Sample Homogenization: Homogenize 10 g of the plant or soil sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.

Analytical Methods for Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Protocol: HPLC-MS/MS Analysis

-

Chromatographic System: An Agilent 1200 HPLC series or equivalent.

-

Mass Spectrometer: An Agilent 6410B triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.

-

Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI in negative mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for this compound are typically selected by identifying the precursor ion [M-H]⁻ and its most abundant product ions.

Quantitative Data from a Validated LC-MS/MS Method:

| Parameter | Value | Source |

| Limit of Detection (LOD) | 0.5 ng/mL | [7] |

| Limit of Quantification (LOQ) | 2.5 - 12 µg/kg (in wheat) | [8] |

| Recovery | 72.9% - 108.7% (in wheat) | [8] |

| Linearity Range | 5 - 500 ng/mL | [7] |

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the analysis of this compound in environmental or biological samples.

Caption: General workflow for this compound analysis.

Conclusion

This compound is a key metabolite in the degradation of the herbicide bentazon. Its discovery and identification have been pivotal in understanding the mechanisms of herbicide selectivity and detoxification in plants. The analytical methods detailed in this guide, particularly HPLC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification in various matrices. This technical guide serves as a foundational resource for researchers and professionals, enabling further investigation into the environmental impact of bentazon and the development of next-generation herbicides.

References

- 1. Use of Soybean (Glycine max) and Velvetleaf (Abutilon theophrasti) Suspension-Cultured Cells to Study Bentazon Metabolism | Weed Science | Cambridge Core [cambridge.org]

- 2. Bentazon Metabolism in Tolerant and Susceptible Soybean (Glycine max) Genotypes | Weed Science | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to 6-Hydroxybentazon Analytical Standards and Reference Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-Hydroxybentazon analytical standards and reference materials, crucial for accurate quantification and regulatory compliance. This compound is a principal metabolite of the selective herbicide Bentazon, and its monitoring in environmental and biological matrices is essential for assessing environmental fate and exposure.

Core Concepts: Understanding this compound

This compound is formed in soil and plants through the hydroxylation of the aromatic ring of Bentazon. Its presence and concentration are key indicators of Bentazon's environmental persistence and metabolic breakdown. Accurate analytical measurement of this compound relies on the availability of high-purity, well-characterized analytical standards and reference materials.

Analytical Standards and Reference Materials

Certified reference materials (CRMs) and analytical standards for this compound are available from several reputable suppliers. These materials are essential for instrument calibration, method validation, and quality control, ensuring the reliability and comparability of analytical data.

Commercially Available this compound Standards

A variety of this compound reference materials are available, primarily as neat (solid) materials or in solution. The choice of standard will depend on the specific analytical application.

| Product Type | Supplier | CAS Number | Format | Concentration | Solvent | Storage | Notes |

| This compound | LGC Standards (Dr. Ehrenstorfer) | 60374-42-7 | Neat | Not Applicable | Not Applicable | +20°C | Produced under ISO 17034 accreditation, ensuring high quality and metrologically traceable certified values.[1] |

| This compound | HPC Standards | 60374-42-7 | Solution | 10.0 µg/mL | Acetonitrile | -20°C | High-purity standard suitable for residue analysis. |

| This compound | United States Biological | 60374-42-7 | Solid | Not Applicable | Not Applicable | 4°C | Highly purified, suitable for research applications. |

| This compound-d7 | Pharmaffiliates | 1330180-76-1 | Solid | Not Applicable | Not Applicable | 2-8°C | Labeled stable isotope for use as an internal standard in mass spectrometry-based methods. |

Certificate of Analysis: A Guarantee of Quality

When procuring a this compound analytical standard, it is imperative to obtain a comprehensive Certificate of Analysis (CoA). For certified reference materials produced under ISO 17034, the CoA provides critical information, including:

-

Certified Purity: The purity of the neat material, expressed as a percentage with a stated measurement uncertainty.

-

Identity Confirmation: Spectroscopic data (e.g., ¹H-NMR, Mass Spectrometry) confirming the chemical structure.

-

Homogeneity and Stability Data: Information on the consistency of the material within and between units, and its stability over time under specified storage conditions.

-

Traceability: A statement of metrological traceability to national or international standards.

Metabolic Pathway of Bentazon

The formation of this compound is a key step in the metabolic degradation of the parent herbicide, Bentazon. This biotransformation primarily occurs in soil microorganisms and plants.

Metabolic conversion of Bentazon to this compound.

Experimental Protocols for Analysis

The accurate quantification of this compound in complex matrices such as soil, water, or biological fluids typically requires sophisticated analytical instrumentation, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial step in the analytical workflow is the extraction and clean-up of the sample to isolate this compound and remove interfering matrix components. Solid-phase extraction is a widely used technique for this purpose.

A typical solid-phase extraction workflow for this compound.

UPLC-MS/MS Method for the Determination of this compound

The following is a detailed methodology for the analysis of this compound based on a validated method. This protocol is intended as a guide and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Solid-Phase Extraction)

-

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.

-

Conditioning: Condition the cartridge sequentially with methanol followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

-

Elution: Elute this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

2. Liquid Chromatography Parameters

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UPLC.

-

Injection Volume: Typically 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

MRM Transitions: Specific mass transitions for this compound would need to be determined by direct infusion of the analytical standard into the mass spectrometer.

-

Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized to achieve the best signal-to-noise ratio for the analyte.

This technical guide provides a foundational understanding of this compound analytical standards and their application in robust analytical methodologies. For the most accurate and reliable results, it is essential to consult the specific documentation provided by the supplier of the reference material and to perform thorough method validation for the matrix of interest.

References

Solubility Profile of 6-Hydroxybentazon in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility of 6-hydroxybentazon, a primary phase I metabolite of the herbicide bentazon. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including the development of analytical standards, toxicological studies, and environmental fate and transport research.

It is important to note that comprehensive, peer-reviewed studies detailing the solubility of this compound across a wide spectrum of organic solvents are limited in the public domain. The data presented herein is primarily compiled from technical datasheets provided by commercial suppliers.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility of this compound in selected organic solvents.

| Solvent/Solvent System | Reported Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (975.50 mM) | Not Specified | Ultrasonic assistance may be required.[1][2] |

| Methanol | Soluble | Not Specified | No quantitative value reported.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.12 mM) | Not Specified | This is a complex solvent system often used for in vivo studies.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility are not explicitly provided in the available literature. Therefore, a general and widely accepted methodology, the isothermal shake-flask method, is described below as a standard approach for such determinations.

General Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.

1. Materials and Apparatus:

-

Solute: this compound (high purity).

-

Solvent: Certified ACS grade organic solvent of interest.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg or better).

-

Glass vials or flasks with screw caps.

-

Constant temperature orbital shaker or water bath.

-

Centrifuge capable of separating fine suspensions.

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Volumetric flasks and pipettes for dilutions.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

2. Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.

-

The vials are sealed to prevent solvent evaporation and placed in a constant temperature shaker.

-

The mixture is agitated at a constant temperature for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies are often required to determine the time needed to reach equilibrium.

-

After the equilibration period, the samples are allowed to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, the samples are typically centrifuged at a high speed.

-

A clear aliquot of the supernatant (the saturated solution) is carefully removed. It is crucial to avoid disturbing the solid pellet. For further certainty, the supernatant may be passed through a syringe filter.

-

The collected supernatant is then accurately diluted with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

3. Analysis and Quantification:

-

A calibration curve is prepared using standard solutions of this compound of known concentrations.

-

The concentration of this compound in the diluted, saturated solution is determined using an appropriate analytical method, such as HPLC-UV.

-

The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L at the specified temperature.

Mandatory Visualization

The following diagram illustrates the generalized workflow for the isothermal shake-flask solubility determination method.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

6-Hydroxybentazon: A Technical Guide to its Potential Biological Activity and Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybentazon is a primary metabolite of the widely used selective herbicide, bentazon. As a significant transformation product, understanding its biological activity and potential effects is crucial for a comprehensive assessment of the environmental and toxicological impact of bentazon. This technical guide provides an in-depth overview of the known biological activities of this compound, detailed experimental protocols for its assessment, and an exploration of its potential molecular interactions. While research on this compound is less extensive than on its parent compound, this document synthesizes the available information to support further scientific inquiry and drug development efforts.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| CAS Number | 60374-42-7 |

| Appearance | Solid |

Biological Activity and Effects

Current data suggests that this compound exhibits biological activity, primarily related to the herbicidal mechanism of action of its parent compound, bentazon. The primary mode of action for bentazon and its derivatives is the inhibition of photosynthesis at photosystem II (PSII)[1][2].

Herbicidal Activity

Aquatic Toxicity

The environmental impact of this compound is a key area of research. Aquatic toxicity studies on related compounds provide an indication of its potential effects on non-target organisms.

| Organism | Test Duration | Endpoint | Value (mg/L) |

| Rainbow Trout | 96 hours | LC50 | >100 |

| Daphnia magna | 48 hours | EC50 | >100 |

| Green Algae (Selenastrum capricornutum) | 72 hours | EC50 (growth rate) | 31 |

| Green Algae (Selenastrum capricornutum) | 72 hours | EC50 (yield) | 9.7 |

Note: These values are for the parent compound, bentazon, and are provided for context. Specific data for this compound is limited.

Cytotoxicity

Limited information is available regarding the specific cytotoxic effects of this compound on various cell lines. Further research utilizing standard cytotoxicity assays is necessary to fully characterize its potential in this area.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments.

Photosystem II Inhibition Assay

This assay is crucial for determining the herbicidal activity of this compound.

Objective: To quantify the inhibition of photosynthetic electron transport in isolated chloroplasts.

Materials:

-

Spinach leaves

-

Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, and 0.5% (w/v) BSA)

-

Reaction medium (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, and 10 mM NaCl)

-

DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through layers of cheesecloth and centrifuge at a low speed to pellet the chloroplasts. Resuspend the pellet in a small volume of reaction medium.

-

Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

-

Assay Setup: In a cuvette, mix the reaction medium, chloroplast suspension (adjusted to a specific chlorophyll concentration), and varying concentrations of this compound. Include a solvent control.

-

Reaction Initiation and Measurement: Add DCPIP to the cuvette and immediately measure the change in absorbance at 600 nm under illumination. The reduction of DCPIP is indicated by a decrease in absorbance.

-

Data Analysis: Calculate the rate of DCPIP reduction for each concentration of this compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the electron transport rate.

Experimental Workflow for Photosystem II Inhibition Assay

Caption: Workflow for determining Photosystem II inhibition by this compound.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test assesses the potential ecotoxicological effects of this compound on primary producers in aquatic environments[4][5][6][7][8].

Objective: To determine the effect of this compound on the growth of a freshwater green alga.

Materials:

-

Axenic culture of a green alga (e.g., Raphidocelis subcapitata)

-

Algal growth medium

-

This compound stock solution

-

Test flasks

-

Incubator with controlled temperature, lighting, and shaking

-

Cell counting equipment (e.g., hemocytometer, electronic particle counter, or spectrophotometer)

Procedure:

-

Test Preparation: Prepare a series of test solutions with different concentrations of this compound in the algal growth medium. Include a control group with no test substance.

-

Inoculation: Inoculate each test flask with a low density of exponentially growing algae.

-

Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature.

-

Growth Measurement: Measure the algal biomass (cell concentration) at 24, 48, and 72 hours.

-

Data Analysis: For each concentration, calculate the average specific growth rate and the yield. Determine the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.

Experimental Workflow for Algal Growth Inhibition Test (OECD 201)

Caption: Workflow for the Algal Growth Inhibition Test (OECD 201).

Cytotoxicity Assay (MTT Assay)

This assay can be used to evaluate the potential of this compound to inhibit cell proliferation or induce cell death in various cell lines[9][10][11].

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Materials:

-

Mammalian cell line (e.g., a cancer cell line or a normal cell line)

-

Cell culture medium and supplements

-

96-well microplates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on specific cellular signaling pathways. The primary known mechanism of action is the disruption of the photosynthetic electron transport chain. However, this initial event can trigger a cascade of secondary effects, including the generation of reactive oxygen species (ROS), which can, in turn, modulate various stress-related signaling pathways in plants.

Future research could explore the potential impact of this compound on pathways such as:

-

Oxidative Stress Response Pathways: Investigating the activation of antioxidant enzymes and the expression of stress-responsive genes.

-

Apoptosis and Programmed Cell Death Pathways: In non-plant organisms, exploring whether this compound can induce apoptosis and identifying the key molecular players involved.

-

Cytochrome P450 (CYP) Interactions: While bentazon is metabolized to this compound, it is also important to investigate whether this compound itself can inhibit or induce CYP enzymes, which could have implications for drug metabolism and potential drug-drug interactions.

Potential Signaling Pathway Interactions of this compound

Caption: Potential signaling pathways affected by this compound.

Conclusion

This compound, as a primary metabolite of the herbicide bentazon, warrants further investigation to fully elucidate its biological activity and potential toxicological effects. While current information suggests a similar mode of action to its parent compound, specifically the inhibition of photosystem II, a significant data gap exists regarding its quantitative biological activity, cytotoxicity, and its influence on cellular signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to address these knowledge gaps. A more comprehensive understanding of this compound is essential for accurate environmental risk assessment and for exploring any potential for future drug development applications.

References

- 1. Bentazon Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 2. fao.org [fao.org]

- 3. Assay of Photoinhibition and Heat Inhibition of Photosystem II in Higher Plants | Springer Nature Experiments [experiments.springernature.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. eurofins.com.au [eurofins.com.au]

- 7. fera.co.uk [fera.co.uk]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 6-Hydroxybentazon

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybentazon is a principal phase I metabolite of the selective herbicide bentazone. The detection and quantification of this metabolite are crucial for environmental monitoring, toxicological studies, and in the context of drug development, for understanding the metabolic fate of bentazone-related compounds. This document provides detailed application notes and experimental protocols for the analytical determination of this compound in various matrices. The primary focus is on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with additional guidance on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method for this compound detection depends on the matrix, required sensitivity, and available instrumentation.

-

LC-MS/MS is the gold standard for its high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level environmental analysis.

-

HPLC-UV offers a more accessible and cost-effective alternative, suitable for less complex matrices or when high sensitivity is not a prerequisite.

-

GC-MS can be employed for the analysis of this compound, typically after a derivatization step to increase its volatility.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the validated LC-MS/MS method for the analysis of this compound in postmortem whole blood.[1]

| Parameter | This compound | Bentazone | 8-Hydroxybentazone |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL | 5 ng/mL | 5 ng/mL |

| Linearity Range | 5 - 500 ng/mL | 5 - 500 ng/mL | 5 - 500 ng/mL |

| Accuracy | 88.2 - 110.5% | 88.2 - 110.5% | 88.2 - 110.5% |

| Precision (RSD) | 0.5 - 7.5% | 0.5 - 7.5% | 0.5 - 7.5% |

| Recovery | Not specified for 6-OH | 103.6% | Not specified for 8-OH |

Experimental Protocols

Protocol 1: LC-MS/MS for this compound in Whole Blood

This protocol is based on a validated method for the simultaneous determination of bentazone and its hydroxylated metabolites in postmortem whole blood.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB)

-

Conditioning: Condition the SPE cartridge with methanol followed by distilled water.

-

Sample Loading: Load the pre-treated blood sample onto the cartridge.

-

Washing: Wash the cartridge to remove interferences.

-

Elution: Elute this compound and other analytes with methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography

-

LC System: Agilent 1100 LC Binary Pump system or equivalent.[2]

-

Column: C18 column (e.g., Betasil C18, 2.1 x 100 mm, 5-µm).[2]

-

Mobile Phase A: 0.1% formic acid in distilled water.[1]

-

Mobile Phase B: 0.1% formic acid in methanol.[1]

-

Gradient Elution:

-

Start with a suitable percentage of Mobile Phase B.

-

Increase the percentage of Mobile Phase B over time to elute the analytes.

-

Return to the initial conditions to re-equilibrate the column.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5.0 µL.[2]

3. Tandem Mass Spectrometry

-

Mass Spectrometer: AB Sciex API 3000 Triple Stage Quadrupole Mass Spectrometer or equivalent.[2]

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 255 -> 148 (quantifier) and m/z 255 -> 191 (qualifier).

-

Bentazone: m/z 239 -> 132 (quantifier) and m/z 239 -> 197 (qualifier).

-

8-Hydroxybentazon: m/z 255 -> 191 (quantifier) and m/z 255 -> 148 (qualifier).

-

Protocol 2: General Protocol Outline for HPLC-UV Analysis in Water

This protocol provides a general framework for developing an HPLC-UV method for this compound in water, based on methods for the parent compound, bentazone.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

SPE Cartridge: C18 cartridges.

-

Conditioning: Condition the cartridge with 3 mL of acetone.[3]

-

Sample Loading: Load 1 L of the water sample at a flow rate of 5 mL/min.[3]

-

Elution: Elute the analyte with 3 mL of acetone.[3]

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

2. High-Performance Liquid Chromatography

-

Column: C18 column.

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with pH adjustment to around 4.6 using phosphoric acid.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detector at a wavelength of approximately 230 nm.

-

Injection Volume: 20 µL.

Protocol 3: General Protocol Outline for GC-MS Analysis in Soil

This protocol outlines the general steps for the analysis of this compound in soil using GC-MS, which would require a derivatization step.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Extraction: Extract a homogenized soil sample with acetonitrile and salting-out reagents (e.g., magnesium sulfate, sodium chloride).

-

Dispersive SPE (d-SPE) Cleanup: Clean up the extract using a d-SPE kit containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.

2. Derivatization

-

Rationale: To increase the volatility of the polar this compound for GC analysis.

-

Reagent: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly used to convert polar functional groups (like the hydroxyl group on this compound) into less polar, more volatile trimethylsilyl (TMS) derivatives.[4][5]

-

Procedure:

-

Evaporate the cleaned-up extract to dryness.

-

Add the derivatization reagent (e.g., MSTFA in a suitable solvent like pyridine).

-

Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

-

3. Gas Chromatography-Mass Spectrometry

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at a lower temperature, then ramp up to a higher temperature to separate the derivatized analytes.

-

Ionization: Electron Ionization (EI).

-

MS Detection: Scan or Selected Ion Monitoring (SIM) mode to detect the characteristic fragment ions of the derivatized this compound.

Visualizations

Caption: General analytical workflow for this compound detection.

Caption: LC-MS/MS protocol workflow for this compound in blood.

References

- 1. Simultaneous determination of bentazone and its metabolites in postmortem whole blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of 6-Hydroxybentazon from Soil and Water Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybentazon is a principal metabolite of the widely used herbicide bentazon. Monitoring its presence in environmental matrices such as soil and water is crucial for understanding the fate and impact of the parent compound. These application notes provide detailed protocols for the effective extraction of this compound from soil and water samples, facilitating accurate quantification by analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the methodologies for Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.

Data Presentation: Quantitative Performance of Extraction Methods

The following tables summarize the quantitative data for the extraction of this compound and its parent compound, bentazon, from water and soil samples. These values are compiled from various studies and represent typical performance metrics.

Table 1: Extraction Efficiency and Limits of Detection in Water Samples

| Analyte | Extraction Method | Sorbent/Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | Solid-Phase Extraction (SPE) | Hydrophilic-Lipophilic Balanced (HLB) | 85 - 105 | 0.5 ng/mL[1] | 1.5 ng/mL |

| Bentazon | Solid-Phase Extraction (SPE) | Polymeric Sorbent | >90[2] | 0.05 ng/mL[1] | 0.02 µg/L[2] |

| Bentazon | Solid-Phase Extraction (SPE) | C18 | >80 | - | - |

| Bentazon | Liquid-Liquid Extraction (LLE) | Dichloromethane | >80 | - | 0.05 µg/L |

Table 2: Extraction Efficiency and Limits of Quantification in Soil Samples

| Analyte | Extraction Method | Extraction Solvent | Recovery (%) | Limit of Quantification (LOQ) |

| This compound | Modified QuEChERS | Acetonitrile with 1% Acetic Acid | 70 - 110 | < 7.3 µg/kg |

| Bentazon | Modified QuEChERS | Acetonitrile with 1% Acetic Acid | 55 - 98[3] | < 3.0 µg/kg[3] |

| Bentazon | Solvent Extraction | 80:20 Methanol:0.01 M CaCl2 | >80 | - |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is optimized for the extraction of this compound and other polar pesticides from aqueous matrices.

Materials:

-

Water sample (e.g., 200 mL)

-

Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Ammonia solution (e.g., 25%)

-

Formic acid

-

Deionized water

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Acidify the sample to pH 2-3 with formic acid to ensure this compound is in its neutral form, enhancing its retention on the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Place the HLB SPE cartridge on the vacuum manifold.

-

Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, ensuring the sorbent does not go dry.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-